3,6-Diaminoacridine-9-carbonitrile

Vue d'ensemble

Description

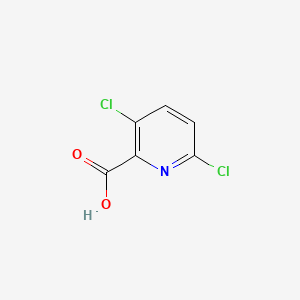

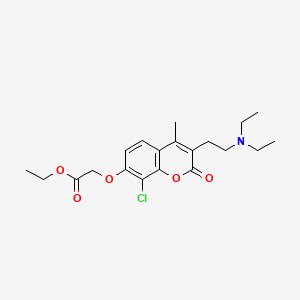

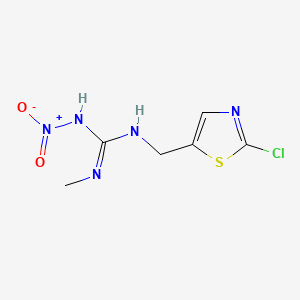

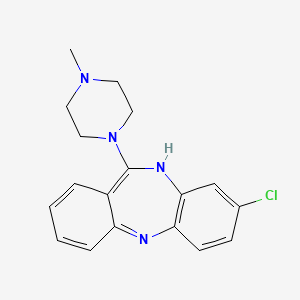

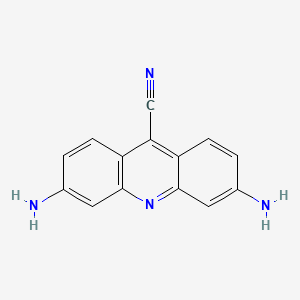

3,6-Diaminoacridine-9-carbonitrile is a chemical compound with the molecular formula C14H10N4 . It is used in various applications and is available from several suppliers .

Synthesis Analysis

Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been actively researched over the years. They have been developed as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . A covalent organic framework (COF) photosensitizer based on the acridine skeleton was designed by Zhang et al. in 2021. The framework was created through the Schiff base condensation reaction between 3,6-diaminoacridine (DAA) and 2,4,6-triformylphloroglucinol (TFP) .Molecular Structure Analysis

The molecular structure of 3,6-Diaminoacridine-9-carbonitrile is characterized by a molecular weight of 234.26 g/mol .Chemical Reactions Analysis

Acridine derivatives, including 3,6-Diaminoacridine-9-carbonitrile, have been developed with beneficial, biological, or photochemical effects . The mode of action of acridine is principally responsible for DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .Physical And Chemical Properties Analysis

3,6-Diaminoacridine-9-carbonitrile has a molecular weight of 234.26 g/mol .Applications De Recherche Scientifique

Organic Synthesis and Materials Science

Research has demonstrated that compounds similar to 3,6-Diaminoacridine-9-carbonitrile can be synthesized through reactions involving arylmethylidenemalononitriles with dithiomalonic acid dianilide, leading to the creation of 6-Amino-4-aryl-7-phenyl-3-(phenylamino)-4,7-dihydro-3Н-[1,2]dithiolo[3,4-b]pyridine-5-carbonitriles. These compounds' structures were elucidated through X-ray structural analysis, underscoring their potential in synthesizing novel heterocyclic compounds (Dotsenko et al., 2015).

Another study focused on the derivatives of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile, showcasing their solid-state fluorescence across the visible light spectrum due to twisted molecular conformations and loose stacking modes. These findings highlight the potential of such derivatives in fluorescent material design, with applications ranging from encryption to white fluorescence emission in organic solvents (Zhang et al., 2021).

Corrosion Inhibition

The study of 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles revealed their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds displayed significant inhibition efficiency, attributed to their adsorption on the steel surface, which involves both physisorption and chemisorption modes. The presence of specific functional groups was found to enhance this inhibitory effect, emphasizing the role of molecular structure in corrosion protection (Verma et al., 2016).

Potential Medical Applications

Diamino derivatives of pyrano[3,4-c]pyridines have been synthesized and evaluated for their neurotropic activity. These compounds were found to possess properties that could potentially prevent clonic seizures and convulsions, similar to the effects of diazepam. However, they also induced a behavior-depressing sedative effect, indicating their potential application in neuroscience and pharmacology (Paronikyan et al., 2016).

Orientations Futures

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . It is critical to investigate how acridine derivatives function in cancer treatment. Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .

Propriétés

IUPAC Name |

3,6-diaminoacridine-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c15-7-12-10-3-1-8(16)5-13(10)18-14-6-9(17)2-4-11(12)14/h1-6H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMGFEMNXBLDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=C(C=CC3=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Diaminoacridine-9-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.